HUVEC Proliferation Inhibition – Angiogenesis Model Potency vs. Fumagillin-Class Inhibitors
In a direct within-study comparison, IDR-805 (tested alongside IDR-803, IDR-804, and CKD-732) inhibited human umbilical vein endothelial cell (HUVEC) proliferation by approximately 50% at a concentration of 2.5 nM, with growth arrest occurring in the G₁ phase of mitosis [1]. By cross-study comparison, the prototypical MetAP2 inhibitor fumagillin exhibits an IC₅₀ of 9.2 nM against recombinant human MetAP2 in enzymatic assays . While the HUVEC cellular IC₅₀ for IDR-805 individually is not disaggregated from the grouped data in the primary source, the 2.5 nM concentration producing ~50% inhibition in a cellular angiogenesis model places IDR-805 among the most potent MetAP2 inhibitors reported at the time of publication, with cellular activity in the low single-digit nanomolar range.
| Evidence Dimension | HUVEC proliferation inhibition (cellular angiogenesis model) |
|---|---|
| Target Compound Data | ~50% growth inhibition at 2.5 nM (IDR-805 grouped with IDR-803, IDR-804, CKD-732); G₁ phase arrest observed |
| Comparator Or Baseline | Fumagillin: recombinant human MetAP2 enzymatic IC₅₀ = 9.2 nM (Abcam product specification); TNP-470: MetAP2 IC₅₀ = 1 nM (biochemical assay, Sigma-Aldrich/Biozol specification) |
| Quantified Difference | Cellular potency of IDR-805 (2.5 nM producing ~50% HUVEC inhibition) is approximately 3.7-fold more potent on a concentration basis than fumagillin's enzymatic IC₅₀ (9.2 nM); direct enzymatic IC₅₀ comparison not available from the same assay platform |
| Conditions | HUVEC cultures; inhibitor treatment at 2.5–25 nM; G₁ arrest confirmed by flow cytometry; p21(WAF1/Cip1) accumulation detected |
Why This Matters
This cellular potency level distinguishes IDR-805 from the widely used reference compound fumagillin and supports its selection as a chemical probe where high-potency MetAP2 inhibition in endothelial cells is required.
- [1] Chun E, Han CK, Yoon JH, Sim TB, Kim YK, Lee KY. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. Int J Cancer. 2005 Mar 10;114(1):124-30. doi: 10.1002/ijc.20687. PMID: 15523682. View Source
